1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
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Overview
Description
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H11BrO2/c1-9(15)8-16-13-5-3-10-6-12(14)4-2-11(10)7-13/h2-7H,8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Conformational and Binding Analysis
- The compound is part of a class of arylpiperazine derivatives with bioactivity against α1A-adrenoceptor, as demonstrated through conformational analysis, time-dependent density functional theory (TDDFT) calculations, and molecular docking. This suggests its potential in designing selective antagonists with chirality (Xu et al., 2016).
Synthesis and Biological Evaluation
- A related compound, synthesized through the condensation of certain reactants, demonstrated excellent antimicrobial activities, indicating its potential use in antimicrobial applications (Sherekar et al., 2021).
Inhibitor Optimization
- The compound has been identified as a novel Hsp90 inhibitor, and optimization efforts have led to the development of more active inhibitors based on its core scaffold, highlighting its role in the development of cancer therapeutics (Jia et al., 2014).
Synthesis for Antagonistic Activity
- Synthesis methods for derivatives of this compound with α1 receptor antagonistic activity have been developed, indicating its potential in the development of receptor-targeted therapies (Hon, 2013).
Evaluation as Hsp90 Inhibitors
- Investigations into compounds with hydroxyl groups linked to the aryl ring on the piperazine moiety, like the mentioned compound, have shown Hsp90 inhibition properties, suggesting their relevance in cancer treatment research (Cherfaoui et al., 2016).
Structural Analysis and Antimicrobial Activity
- Studies on similar compounds have involved characterizing their structure using methods like X-ray diffraction and evaluating their antimicrobial activities, providing insights into the structure-activity relationships relevant in drug design (Ghabbour et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O2/c24-20-8-6-19-15-23(9-7-18(19)14-20)28-17-22(27)16-25-10-12-26(13-11-25)21-4-2-1-3-5-21/h1-9,14-15,22,27H,10-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOFNQBBGPAPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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